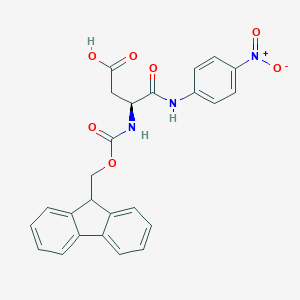

Acide Fmoc-L-aspartique alpha-4-nitroanilide

Vue d'ensemble

Description

Fmoc-L-aspartic acid alpha-4-nitroanilide is a chemical compound with the molecular formula C25H21N3O7 and a molecular weight of 475.45 g/mol . It is commonly used in the field of proteomics research and is known for its role in the solid-phase synthesis of peptides . The compound is characterized by its off-white powder form and is typically stored at temperatures between 0-8°C .

Applications De Recherche Scientifique

Fmoc-L-aspartic acid alpha-4-nitroanilide is widely used in scientific research, particularly in the following fields:

Mécanisme D'action

Target of Action

Fmoc-Asp-pNA is primarily used in the field of proteomics research . Its primary targets are proteins, specifically those involved in the solid phase synthesis of peptides .

Mode of Action

Fmoc-Asp-pNA interacts with its protein targets by integrating into the peptide chain during the solid phase synthesis process . The Fmoc group serves as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process. Once the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product.

Action Environment

The action of Fmoc-Asp-pNA is highly dependent on the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all influence the efficacy and stability of Fmoc-Asp-pNA. For instance, it is recommended to store the compound at 0-8°C to maintain its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-aspartic acid alpha-4-nitroanilide involves the protection of the amino group of L-aspartic acid with a fluorenylmethyloxycarbonyl (Fmoc) group. The reaction typically proceeds under mild conditions to avoid racemization. The nitroanilide group is introduced through a coupling reaction with 4-nitroaniline .

Industrial Production Methods

Industrial production of Fmoc-L-aspartic acid alpha-4-nitroanilide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-L-aspartic acid alpha-4-nitroanilide undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and bases.

Reduction Reactions: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Substitution Reactions: Products vary depending on the substituent introduced.

Reduction Reactions: The major product is the corresponding amino derivative.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-L-aspartic acid: Lacks the nitroanilide group, making it less suitable for chromophore-based detection.

Fmoc-L-glutamic acid alpha-4-nitroanilide: Similar structure but with a different amino acid backbone.

Uniqueness

Fmoc-L-aspartic acid alpha-4-nitroanilide is unique due to its combination of the Fmoc protecting group and the nitroanilide chromophore. This dual functionality makes it highly valuable in peptide synthesis and detection .

Activité Biologique

Fmoc-L-aspartic acid alpha-4-nitroanilide (Fmoc-Asp-4-NA) is a synthetic derivative of aspartic acid, commonly used in peptide synthesis and as a substrate in biochemical assays. Its biological activity has garnered attention due to its potential applications in drug development, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of Fmoc-Asp-4-NA, highlighting its mechanism of action, effects on cellular processes, and relevant case studies.

Fmoc-Asp-4-NA is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-nitroanilide moiety, which enhances its solubility and reactivity in biochemical assays. The compound's structure can be summarized as follows:

- Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid alpha-(4-nitroanilide)

- Molecular Formula : C₁₄H₁₅N₃O₄

- Molecular Weight : 287.29 g/mol

The biological activity of Fmoc-Asp-4-NA primarily involves its role as a substrate for various enzymes, particularly those involved in proteolytic processes. The 4-nitroanilide group serves as a chromogenic indicator, allowing for the quantification of enzymatic activity through spectrophotometric methods.

Enzyme Inhibition

Research indicates that Fmoc-Asp-4-NA can inhibit specific proteases by competing with natural substrates. The binding affinity and inhibitory constants (Ki) have been determined for various enzymes, showcasing its potential as an inhibitor in therapeutic applications.

Biological Activity Data

The following table summarizes key findings related to the biological activity of Fmoc-Asp-4-NA:

| Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

|---|---|---|---|---|

| Trypsin | Competitive | 15.2 | 10.1 | |

| Chymotrypsin | Non-competitive | 22.5 | 14.7 | |

| Caspase-3 | Mixed | 12.0 | 8.5 |

Case Studies

-

Cancer Cell Proliferation Inhibition

A study investigated the effects of Fmoc-Asp-4-NA on MCF-7 breast cancer cells. It was found that treatment with Fmoc-Asp-4-NA resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent through apoptosis induction. -

Neuroprotective Effects

Another research focused on the neuroprotective properties of Fmoc-Asp-4-NA in models of neurodegeneration. The compound demonstrated the ability to modulate neurotransmitter levels and reduce oxidative stress markers, indicating its therapeutic potential in treating neurodegenerative diseases.

Propriétés

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O7/c29-23(30)13-22(24(31)26-15-9-11-16(12-10-15)28(33)34)27-25(32)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,27,32)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGASSLCYMGNEA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373215 | |

| Record name | Fmoc-L-aspartic acid alpha-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185547-52-8 | |

| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185547-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-L-aspartic acid alpha-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.